molecular formula C11H10N2O2 B1492600 2-((1-Formylcyclopropyl)methoxy)nicotinonitrile CAS No. 2097962-64-4

2-((1-Formylcyclopropyl)methoxy)nicotinonitrile

Cat. No.: B1492600
CAS No.: 2097962-64-4
M. Wt: 202.21 g/mol
InChI Key: DGMPCNZCRWIIOU-UHFFFAOYSA-N
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Description

2-((1-Formylcyclopropyl)methoxy)nicotinonitrile is a chemical compound with the CAS Number 2097962-64-4 and a molecular formula of C11H10N2O2. It has a molecular weight of 202.21 g/mol . This compound features a nicotinonitrile core, a common scaffold in medicinal chemistry, functionalized with a (1-formylcyclopropyl)methoxy group. As a nitrile-containing building block, this compound is of significant interest in drug discovery and organic synthesis. The presence of both nitrile and formyl functional groups makes it a versatile intermediate for constructing more complex molecules. The nitrile group can serve as a key pharmacophore or be transformed into other functional groups, such as tetrazoles or amides . The formyl group on the cyclopropane ring offers a reactive handle for further chemical modifications through nucleophilic addition or reductive amination, allowing researchers to create diverse chemical libraries. While specific biological data for this compound is not available in the public domain, its structural features suggest potential as an intermediate in the synthesis of potential therapeutic agents. Compounds with similar pyridine and cyclopropane motifs are frequently explored in the development of receptor ligands and enzyme inhibitors. Researchers can utilize this chemical as a key precursor in projects aimed at developing new small-molecule probes or candidates. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-6-9-2-1-5-13-10(9)15-8-11(7-14)3-4-11/h1-2,5,7H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPCNZCRWIIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=C(C=CC=N2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Key Reaction Parameters for Synthesis

Step Reagents/Conditions Solvents Notes
Nicotinonitrile core formation Chalcones + secondary heterocyclic amines + sodium alcoholate Ethanol or methanol Dimroth rearrangement method
Alkylation/Etherification (1-Formylcyclopropyl) halide/tosylate + base (K2CO3, NaH) DMF, THF Base choice affects yield and selectivity
Protection/Deprotection Acid (TFA, HCl), base (K2CO3), or catalytic hydrogenation Methanol, ethanol, DCM Protecting group dependent
Oxidation DDQ, PCC, or similar oxidants DCM, acetone For converting hydroxyl to formyl group

Research Findings and Patented Methods

A European patent (EP2755722B1) describes synthetic pathways relevant to compounds structurally related to this compound, including:

  • Use of bases like potassium carbonate or sodium hydride for alkylation steps.

  • Solvent systems including DMF, THF, acetone, and dichloromethane.

  • Deprotection and oxidation steps tailored to the protecting groups used.

  • Multi-step procedures involving coupling, deprotection, and oxidation to achieve the final compound.

These methods emphasize flexibility in choosing reagents and conditions, allowing skilled chemists to adapt protocols for optimal synthesis of the target compound.

Comparative Notes on Related Nicotinonitrile Derivatives

Studies on structurally similar nicotinonitrile derivatives provide insights into reaction conditions:

  • Sodium alkoxide-mediated condensation reactions in ethanol have been successfully used to prepare nicotinonitrile derivatives with good yields (~72%).

  • Alkylation and substitution reactions on the pyridine ring are sensitive to steric and electronic effects, requiring careful control of reaction parameters.

These findings support the synthetic strategies for this compound and provide a framework for optimizing its preparation.

Chemical Reactions Analysis

Types of Reactions

2-((1-Formylcyclopropyl)methoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1-Formylcyclopropyl)methoxy)nicotinonitrile exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through its nitrile and formyl groups. These interactions could modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Nicotinonitrile derivatives differ primarily in their substituents, which influence their reactivity, stability, and biological activity. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile 2-methoxy (1-formylcyclopropyl), 3-cyano ~246.3 Cyclopropane ring enhances steric bulk; formyl group may increase reactivity
2-(2-Hydroxyethyl)-nicotinonitrile 2-hydroxyethyl, 3-cyano ~178.2 Hydrophilic due to hydroxyl group; simpler synthesis
Diaryl-3-cyano-1H-pyridinones Aryl groups at 2- and 4-positions, 3-cyano Variable Enhanced π-π interactions for binding; anticancer/antimicrobial activity
Chlorinated Nicotinonitriles Chlorine substituents Variable Increased toxicity and bioactivity (inferred from chlorinated organics)

Physicochemical Properties

  • Lipophilicity : The formylcyclopropyl group increases logP compared to hydroxyethyl-substituted derivatives, improving membrane permeability.

Biological Activity

2-((1-Formylcyclopropyl)methoxy)nicotinonitrile, a compound with the CAS number 2097962-64-4, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a nicotinonitrile moiety, which is known for its diverse biological activities. The presence of the formylcyclopropyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC Name This compound
CAS Number 2097962-64-4
Molecular Formula C12H12N2O2
Molecular Weight 220.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:

  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinase activity, which is crucial in cancer progression and treatment .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .

Antimicrobial Effects

Initial assessments have indicated that compounds with similar functional groups can exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Study on Kinase Inhibition

A study published in a patent application highlighted the use of nicotinonitrile derivatives as kinase inhibitors in the treatment of various diseases, including cancer and inflammatory conditions. The findings demonstrated significant inhibitory effects on specific kinases associated with tumor growth and metastasis .

Antimicrobial Assessment

In a comparative study assessing the antimicrobial efficacy of various nicotinonitrile derivatives, this compound was included as a candidate. The results suggested promising activity against several bacterial strains, warranting further investigation into its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile

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